1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate
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Overview
Description
1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylureido group with a nicotinate ester, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the cyclohexylureido intermediate. This intermediate is then reacted with a nicotinic acid derivative to form the final product. Common reagents used in these reactions include cyclohexyl isocyanate, nicotinic acid, and methylthio compounds. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclohexylureido)butanoate: Similar structure but different ester group.
Cyclohexylurea derivatives: Compounds with similar urea moiety but different substituents.
Nicotinate esters: Compounds with similar nicotinate group but different ester and urea groups.
Uniqueness
1-(3-Cyclohexylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to its combination of cyclohexylureido and nicotinate ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N3O4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H23N3O4S/c1-11(24-16(22)13-9-6-10-18-15(13)25-2)14(21)20-17(23)19-12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
SDMBPKYGJIIQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CCCCC1)OC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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